molecular formula C9H12FNO2 B13054059 4-(1-Amino-2-hydroxypropyl)-3-fluorophenol

4-(1-Amino-2-hydroxypropyl)-3-fluorophenol

Cat. No.: B13054059
M. Wt: 185.20 g/mol
InChI Key: GSUPQKXDKROARR-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxypropyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the reaction of 3-fluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 3-fluorophenol and 1-amino-2-propanol as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxypropyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-3-fluorophenol.

    Reduction: Formation of this compound derivatives with reduced amino groups.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-hydroxypropyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol
  • 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Uniqueness

4-(1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the specific positioning of the amino, hydroxyl, and fluorine groups on the benzene ring. This arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-(1-amino-2-hydroxypropyl)-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3

InChI Key

GSUPQKXDKROARR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Origin of Product

United States

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